molecular formula C11H9NO B1582220 3-Phenoxypyridine CAS No. 2176-45-6

3-Phenoxypyridine

Cat. No. B1582220
CAS RN: 2176-45-6
M. Wt: 171.19 g/mol
InChI Key: KDGUIKPOZGYLQJ-UHFFFAOYSA-N
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Description

3-Phenoxypyridine is a compound with the empirical formula C11H9NO . It has a molecular weight of 171.20 .


Molecular Structure Analysis

The molecular structure of 3-Phenoxypyridine consists of a pyridine ring attached to a phenyl group via an oxygen atom . The SMILES string representation of the molecule is C1(OC2=CN=CC=C2)=CC=CC=C1 .

Scientific Research Applications

Pesticide Development

  • Specific Scientific Field: Pesticide Development
  • Summary of the Application: 3-Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It has different properties from diaryl ethers and has been used in the molecular structure of pesticides . Compounds derived by linking phenoxypyridine to different active fragments or changing the substituents of phenoxypyridine exhibited a wide range of biological activity, such as herbicidal, fungicidal, bactericidal, and insecticidal activities .
  • Results or Outcomes: One of the compounds, Compound 12a, exhibited the highest herbicidal activity (100% inhibition rate) against Digitaria sanguinalis and Echinochloa crus-galli under soil treatment at a dose of 100 g/mu .

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 3-Phenoxypyridine is used in the diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives . These derivatives are synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes .
  • Methods of Application or Experimental Procedures: An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described . This enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained instead .
  • Results or Outcomes: The synthesized 1,4-dihydrobenzofuro[3,2-b]pyridines could be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .

Safety And Hazards

3-Phenoxypyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUIKPOZGYLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176158
Record name Pyridine, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypyridine

CAS RN

2176-45-6
Record name 3-Phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2176-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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